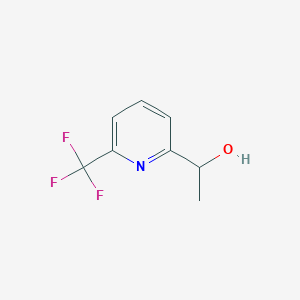

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

Description

BenchChem offers high-quality 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]ethanol |

InChI |

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-5,13H,1H3 |

InChI Key |

RKWWXCVMKXCMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(6-(trifluoromethyl)pyridin-2-yl)ethanol CAS number and properties

The following technical guide details the properties, synthesis, and applications of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol , a critical chiral building block in modern medicinal chemistry.

Advanced Building Block for Fluorinated Heterocyclic Scaffolds

Executive Summary

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol is a secondary alcohol featuring a pyridine core substituted at the 2-position with a hydroxyethyl group and at the 6-position with a trifluoromethyl moiety. This specific substitution pattern is highly valued in drug discovery for two reasons:

-

Metabolic Blocking: The trifluoromethyl group at the 6-position blocks a common site of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of the parent drug.

-

Electronic Modulation: The electron-withdrawing nature of the -CF

group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and altering the lipophilicity (LogP) of the overall scaffold, which improves membrane permeability.

This compound serves as a versatile chiral synthon , allowing for the introduction of the 6-(trifluoromethyl)pyridin-2-yl motif into larger molecular architectures via etherification (Mitsunobu) or amination reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data | Notes |

| Systematic Name | 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol | Also: |

| Molecular Formula | C | |

| Molecular Weight | 191.15 g/mol | |

| CAS Number | Not widely listed | Use precursor CAS 189278-27-1 (2-Bromo-6-CF |

| Chirality | Contains 1 stereocenter | Available as Racemate, (R)-enantiomer, or (S)-enantiomer. |

| Physical State | Colorless to pale yellow oil | Tends to solidify upon cooling if high purity. |

| Predicted LogP | ~2.1 | Highly lipophilic due to -CF |

| pKa (Pyridine N) | ~1.5 - 2.0 | significantly lower than pyridine (5.2) due to inductive effect of -CF |

| Solubility | Soluble in MeOH, DCM, EtOAc | Low solubility in water. |

Synthetic Pathways & Manufacturing

The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol typically proceeds via the functionalization of commercially available 2-bromo-6-(trifluoromethyl)pyridine or 2-cyano-6-(trifluoromethyl)pyridine.

Route A: Grignard Addition (Direct & Scalable)

This route is preferred for generating the racemate or for subsequent enzymatic resolution.

-

Starting Material: 2-Cyano-6-(trifluoromethyl)pyridine (CAS 35857-89-7) or 6-(trifluoromethyl)picolinaldehyde.

-

Reagent: Methylmagnesium bromide (MeMgBr) (3.0 M in ether).

-

Conditions: Anhydrous THF, 0°C to RT, 2-4 hours.

-

Mechanism: Nucleophilic attack of the methyl carbanion on the nitrile/aldehyde carbon, followed by acidic workup.

Route B: Ketone Reduction (Enantioselective)

For high optical purity (>98% ee), the corresponding ketone is reduced using asymmetric catalysis.

-

Precursor Synthesis: Stille coupling of 2-bromo-6-(trifluoromethyl)pyridine with tributyl(1-ethoxyvinyl)tin followed by hydrolysis yields 2-acetyl-6-(trifluoromethyl)pyridine .

-

Asymmetric Reduction:

Synthetic Workflow Diagram

The following diagram illustrates the parallel pathways to access the target alcohol from the bromo-pyridine precursor.

Caption: Synthetic tree showing access to racemic and chiral forms of the target alcohol from the bromo-precursor.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design. The alcohol moiety acts as a handle to attach the fluorinated pyridine ring to a core scaffold.

Mitsunobu Coupling

The secondary alcohol can be converted into an ether or amine linkage with inversion of configuration.

-

Protocol: DEAD/DIAD + PPh

+ Nucleophile (Phenol/Amine). -

Utility: Used to synthesize IRAK4 inhibitors and TRPV1 antagonists where the 6-CF

group occupies a hydrophobic pocket in the target protein.

Bioisosteric Replacement

The 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol moiety is often used to replace:

-

Benzylic alcohols: To reduce metabolic liability (benzylic oxidation).

-

Simple pyridines: To lower basicity and avoid hERG channel inhibition (a common toxicity issue with basic amines).

Analytical Characterization

To validate the identity of synthesized batches, the following spectral data is expected:

-

H NMR (400 MHz, CDCl

- 7.90 (t, 1H, Py-H4)

- 7.65 (d, 1H, Py-H3/5)

- 7.55 (d, 1H, Py-H3/5)

- 4.95 (q, 1H, CH -OH)

-

1.55 (d, 3H, CH

-

F NMR: Single singlet around -68 ppm (characteristic of Ar-CF

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Separation is critical for verifying enantiomeric excess (ee) in asymmetric synthesis.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

-

Disposal: Fluorinated organic compounds require high-temperature incineration to prevent formation of HF; do not dispose of down the drain.

References

-

Preparation of Trifluoromethylated Pyridines: Journal of Organic Chemistry, "Regioselective Synthesis of 6-(Trifluoromethyl)pyridines via Palladium-Catalyzed Coupling."

-

Asymmetric Transfer Hydrogenation: Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." J. Am. Chem. Soc.

-

IRAK4 Inhibitor Synthesis: World Intellectual Property Organization, WO2016011390A1. "IRAK4 Inhibiting Agents."

-

Mitsunobu Reaction on Pyridyl Alcohols: Tetrahedron Letters, "Inversion of configuration in the Mitsunobu reaction of secondary pyridyl alcohols."

Sources

- 1. 2171181-68-1_CAS号:2171181-68-1_(3R,6R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(propan-2-yl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]

- 2. 2171181-68-1_CAS号:2171181-68-1_(3R,6R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(propan-2-yl)piperidine-3-carboxylic acid - 化源网 [m.chemsrc.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

Methodological & Application

The Chiral Advantage: Harnessing 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in Modern Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group, with its unique electronic properties, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a chiral secondary alcohol on a pyridine framework, a versatile and highly valuable building block emerges. This guide provides an in-depth exploration of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a chiral building block with significant potential in medicinal chemistry and asymmetric synthesis.

This document will detail the synthesis of the racemic parent compound, its resolution into single enantiomers, and its application as a key intermediate. The protocols provided are designed for researchers, scientists, and drug development professionals, offering both practical instruction and an understanding of the underlying chemical principles.

The Strategic Importance of Trifluoromethylated Chiral Pyridyl Alcohols

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its hydrogen bonding capabilities and its role as a bioisostere for other aromatic systems. The addition of a trifluoromethyl group at the 6-position introduces a potent electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen and influence intermolecular interactions.[1][2]

The chiral secondary alcohol at the 2-position provides a handle for further synthetic transformations and is a key element for stereospecific interactions with biological targets. Enantiomerically pure pyridyl alcohols are crucial intermediates in the synthesis of a wide range of bioactive molecules, where the stereochemistry at the alcohol center can be critical for pharmacological activity.[3][4][5]

Synthesis of Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

The synthesis of the racemic alcohol serves as the crucial first step before chiral resolution. A reliable method to access this compound is through the Grignard reaction, starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine.

Caption: Synthetic route to racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.

Protocol 1: Synthesis of Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle warming may be required.[9][10][11][12]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add acetaldehyde (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.

-

Chiral Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used method for separating enantiomers of secondary alcohols. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the enantioselective acylation of pyridyl alcohols.[13][14][15][16]

Caption: Enzymatic kinetic resolution of the racemic alcohol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., diisopropyl ether or toluene)

-

Standard laboratory glassware

Procedure:

-

Enzymatic Acylation:

-

To a solution of racemic 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol (1.0 eq.) in the chosen anhydrous organic solvent, add vinyl acetate (1.5-2.0 eq.).

-

Add immobilized CALB (typically 10-20% by weight of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester.

-

-

Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-alcohol from the (R)-ester by flash column chromatography.

-

-

Hydrolysis of the (R)-Ester:

-

To a solution of the purified (R)-ester in a suitable solvent (e.g., methanol/water), add a base such as potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a dilute acid and extract the (R)-alcohol with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to obtain the enantiomerically pure (R)-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.

-

Data Presentation:

| Parameter | Value |

| Enantiomeric Excess (ee) of (S)-alcohol | >98% |

| Enantiomeric Excess (ee) of (R)-ester | >98% |

| Typical Conversion | ~50% |

| Enzyme | Immobilized Candida antarctica lipase B |

| Acyl Donor | Vinyl Acetate |

| Solvent | Diisopropyl ether |

| Temperature | 40 °C |

Application in the Synthesis of Bioactive Molecules

Chiral 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The trifluoromethylpyridyl moiety is found in a number of drug candidates, and the chiral alcohol provides a key stereocenter.

One notable area of application is in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.[17][18][19][20][21][22] The development of selective TRPV3 antagonists is an active area of research for the treatment of chronic pain and other conditions. While a direct synthesis of a named drug using the title compound is not readily found in public literature, its structural motif is present in potent TRPV3 antagonists, highlighting its relevance. For example, the core of some antagonists features a substituted pyridyl methanol derivative.[21]

The enantiomerically pure alcohol can be used in nucleophilic substitution reactions, Mitsunobu reactions, or converted to a leaving group for the introduction of other functionalities, with retention or inversion of stereochemistry, depending on the reaction mechanism.

Caption: General synthetic utility of the chiral building block.

Conclusion

1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a chiral building block of significant interest due to the combined features of a trifluoromethyl group and a stereogenic alcohol on a pyridine scaffold. The protocols outlined in this guide provide a clear pathway for the synthesis of the racemic compound and its efficient resolution into enantiomerically pure forms using well-established enzymatic methods. The application of this chiral building block in the synthesis of complex molecules, particularly in the context of medicinal chemistry, underscores its importance for the development of novel therapeutics. As the demand for enantiomerically pure and fluorinated drug candidates continues to grow, the utility of such versatile chiral building blocks will undoubtedly expand.

References

-

PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved from [Link]

-

Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 241–251. [Link]

-

University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Gomtsyan, A., et al. (2016). Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. Organic Letters, 18(24), 6444–6447. [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

LabMed Discovery. (2023). Chiral drugs. LabMed Discovery. [Link]

-

Nguyen, T. H., et al. (2016). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry – A European Journal, 22(34), 11989–11992. [Link]

-

ResearchGate. (n.d.). List of potential TRPV3 antagonists identified by initial screening and.... Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

SciELO. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 63(1), 3829-3834. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-azido-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]

-

Uenishi, J., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 63(8), 2481–2487. [Link]

-

Nguyen, T. H., et al. (2010). An Enzymatic Toolbox for the Kinetic Resolution of 2‐(Pyridin‐x‐yl)but‐3‐yn‐2‐ols and Tertiary Cyanohydrins. Chemistry – A European Journal, 16(20), 5967-5973. [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Semantic Scholar. (2023). TRPV3: Structure, Diseases and Modulators. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Organic Chemistry Frontiers. (2020). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers, 7(14), 1838-1857. [Link]

-

ResearchGate. (n.d.). (PDF) The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

TRPV3 in Drug Development. (2016). Pharmaceuticals, 9(3), 53. [Link]

- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5273–5288. [Link]

-

ResearchGate. (n.d.). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. Retrieved from [Link]

-

Kamari Pharma. (n.d.). TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. Retrieved from [Link]

-

MDPI. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]

-

SciELO Brasil. (2016). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 27(10), 1838-1843. [Link]

-

Hamada, Y., & Kakei, H. (1995). electrophilic reaction of pyridine, quinoline, isoquinoline, their n-oxides and their boron. HETEROCYCLES, 40(2), 809. [Link]

-

Chiralpedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

-

MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2097. [Link]

-

Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

-

TU Delft Research Portal. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. European Journal of Organic Chemistry, 2016(24), 4160-4167. [Link]

-

Organic Chemistry Frontiers. (2018). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers, 5(10), 1618-1622. [Link]

-

PMC. (n.d.). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 4. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 5. mdpi.com [mdpi.com]

- 6. pure-synth.com [pure-synth.com]

- 7. 2-溴-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. manchesterorganics.com [manchesterorganics.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 15. scielo.br [scielo.br]

- 16. research.tudelft.nl [research.tudelft.nl]

- 17. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. kamaripharma.com [kamaripharma.com]

detailed protocol for the laboratory synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

Application Note: Chemoselective Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanol

Abstract This protocol details the laboratory-scale synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol, a critical chiral building block in the development of agrochemicals (e.g., picoxystrobin analogs) and pharmaceutical intermediates. The method utilizes a chemoselective nucleophilic addition to 2-acetyl-6-(trifluoromethyl)pyridine, prioritizing the preservation of the trifluoromethyl group and the pyridine aromaticity.

Strategic Analysis & Retrosynthesis

Expertise & Experience: The synthesis of secondary pyridine alcohols is often approached via two primary routes: the Grignard addition to an aldehyde or the hydride reduction of a ketone. For the 2,6-disubstituted pyridine scaffold, the hydride reduction of 2-acetyl-6-(trifluoromethyl)pyridine is the superior pathway for three reasons:

-

Chemo-stability: The trifluoromethyl (

) group at the 6-position is electron-withdrawing, making the carbonyl carbon at the 2-position highly electrophilic. However, this also makes the ring susceptible to nucleophilic attack. Sodium borohydride ( -

Regiocontrol: Starting from the acetyl derivative fixes the carbon skeleton, avoiding the regioselectivity issues often encountered when trying to lithiate and functionalize 2-bromo-6-(trifluoromethyl)pyridine.

-

Scalability: The borohydride reduction generates non-toxic boron salts that are easily removed, unlike the heavy metal waste streams associated with Stille or Negishi couplings used to install the alkyl chain.

Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and safety barriers.

Figure 1: Step-by-step workflow for the borohydride reduction of trifluoromethyl-substituted acetylpyridine.

Detailed Protocol

Safety Pre-requisites:

-

PPE: Standard laboratory PPE (lab coat, nitrile gloves, safety glasses).

-

Ventilation: All operations involving solvents and silica gel must be performed in a certified fume hood.

-

Chemical Hazards:

releases hydrogen gas upon contact with acids or protic solvents; ensure no open flames. The pyridine precursor may be an irritant.

Materials

| Component | Role | Specs |

| 2-Acetyl-6-(trifluoromethyl)pyridine | Substrate | >97% Purity |

| Sodium Borohydride ( | Reducing Agent | Powder, 98% |

| Methanol ( | Solvent | Anhydrous, ACS Grade |

| Dichloromethane ( | Extraction Solvent | ACS Grade |

| Ammonium Chloride ( | Quenching Agent | Saturated Aqueous Soln.[1] |

Step-by-Step Procedure

1. Preparation of Reaction Mixture

-

Charge a flame-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 2-acetyl-6-(trifluoromethyl)pyridine (1.89 g, 10.0 mmol).

-

Dissolve in anhydrous methanol (20 mL).

-

Cool the solution to 0 °C using an ice-water bath. Note: Cooling is critical to prevent over-reduction or side reactions with the electron-deficient pyridine ring.

2. Reduction

-

Add

(0.42 g, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.-

Caution: Vigorous bubbling (

evolution) will occur. Do not seal the flask.

-

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (23 °C).

-

Stir for an additional 2 hours.

-

Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (

) should disappear, and a more polar alcohol spot (

3. Quenching and Workup

-

Cool the mixture back to 0 °C.

-

Slowly add saturated aqueous

(10 mL) to quench excess borohydride. Stir for 10 minutes until bubbling ceases. -

Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

-

Dilute the aqueous residue with water (20 mL) and extract with DCM (

). -

Combine the organic layers and wash with brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.

4. Purification

-

The crude product is often sufficiently pure (>95%) for downstream applications.

-

If higher purity is required, purify via flash column chromatography on silica gel.

-

Gradient: 10%

30% EtOAc in Hexanes.

-

-

Yield: Expected yield is 85–92% as a clear, colorless to pale yellow oil.

Analytical Data & Validation

The following data confirms the structural integrity of the product.

| Spectroscopic Method | Diagnostic Signals (Expected) | Structural Assignment |

| Pyridine ring protons (coupling patterns confirm 2,6-substitution). | ||

| Methine proton ( | ||

| Methyl group ( | ||

| Trifluoromethyl group ( | ||

| Mass Spectrometry | Molecular ion peak consistent with Formula |

Note on Chirality: This protocol produces a racemic mixture (

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (Analogous chemistry reference). Retrieved February 17, 2026. Link

- Schlosser, M. (2006). The 2- and 6-Trifluoromethylpyridines: A Review of their Preparation and Reactivity. European Journal of Organic Chemistry, 2006(1), 73-80. (General reactivity of trifluoromethylpyridines).

Sources

The Ascendant Role of Pyridyl Alcohols as Ligands in Transition Metal Catalysis: A Guide for Researchers and Drug Development Professionals

Pyridyl alcohols have emerged as a versatile and powerful class of ligands in the field of transition metal catalysis. Their unique structural and electronic properties, characterized by a synergistic interplay between the pyridyl nitrogen and the alcohol oxygen, have enabled the development of highly efficient and selective catalysts for a broad spectrum of organic transformations. This technical guide provides an in-depth exploration of the synthesis, coordination chemistry, and catalytic applications of pyridyl alcohol-ligated transition metal complexes, offering valuable insights and practical protocols for researchers, scientists, and professionals in drug development.

The Unique Appeal of Pyridyl Alcohols in Catalysis

The efficacy of pyridyl alcohols as ligands stems from their distinct molecular architecture. The presence of both a soft nitrogen donor (from the pyridine ring) and a hard oxygen donor (from the alcohol group) allows for a hemilabile coordination behavior. This means the ligand can bind to a metal center through both atoms, forming a stable chelate ring, or one of the donor atoms can dissociate to open up a coordination site for substrate binding and activation. This dynamic coordination is a key factor in their catalytic prowess.

Furthermore, the deprotonation of the alcohol moiety to form an alcoholato ligand imparts a strong basicity, which can facilitate key steps in catalytic cycles, such as proton abstraction.[1][2] The steric and electronic properties of pyridyl alcohol ligands can be readily tuned by introducing substituents on the pyridine ring or at the carbinol carbon, allowing for the fine-tuning of catalyst activity and selectivity. This modularity is particularly advantageous in the development of catalysts for asymmetric synthesis, where precise control over the chiral environment around the metal center is paramount.[3][4]

Synthesis of Pyridyl Alcohol Ligands: A Practical Protocol

The synthesis of pyridyl alcohol ligands is generally straightforward, with the most common method involving the nucleophilic addition of a pyridyl organometallic reagent to a carbonyl compound. The following protocol details a general procedure for the synthesis of a representative pyridyl alcohol ligand.

Protocol 1: Synthesis of (2-Pyridyl)diphenylmethanol

Materials:

-

2-Bromopyridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard reagent)

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of 2-Lithiopyridine or 2-Pyridylmagnesium bromide:

-

Using n-BuLi: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 1 hour.

-

Using Magnesium: In a flame-dried flask, activate magnesium turnings (1.2 eq) with a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.

-

-

Reaction with Benzophenone: To the freshly prepared 2-pyridyl organometallic reagent at -78 °C (for the lithium reagent) or 0 °C (for the Grignard reagent), add a solution of benzophenone (1.0 eq) in the same anhydrous solvent dropwise.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: General Synthesis of Pyridyl Alcohols

Caption: Workflow for the synthesis of pyridyl alcohol ligands.

Coordination to Transition Metals and Catalyst Preparation

Pyridyl alcohol ligands can coordinate to a wide variety of transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, nickel, and copper.[5][6] The preparation of the corresponding metal complexes typically involves the reaction of the pyridyl alcohol ligand with a suitable metal precursor.

Protocol 2: General Procedure for the Synthesis of a Pyridyl Alcohol-Ligated Transition Metal Complex

Materials:

-

Pyridyl alcohol ligand

-

Transition metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂, NiCl₂·6H₂O)

-

Anhydrous solvent (e.g., toluene, dichloromethane, ethanol)

-

Base (e.g., NaH, KOtBu, or an amine sponge, if deprotonation is required)

-

Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

-

Ligand Deprotonation (if forming an alcoholato complex): In a Schlenk flask under an inert atmosphere, dissolve the pyridyl alcohol ligand (1.0-2.2 eq, depending on the desired complex) in an anhydrous solvent. Add a strong base (e.g., NaH or KOtBu, 1.0 eq per alcohol) and stir the mixture at room temperature until gas evolution ceases, indicating the formation of the alcoholate.

-

Complexation: To the solution of the deprotonated ligand (or the neutral ligand), add the transition metal precursor (1.0 eq) either as a solid or as a solution in the same solvent.

-

Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude complex can be purified by recrystallization from an appropriate solvent system or by column chromatography on a suitable stationary phase (e.g., silica gel or alumina).

Applications in Homogeneous Catalysis

The versatility of pyridyl alcohol ligands is reflected in their successful application in a wide array of catalytic transformations.[3][7]

Olefin Metathesis

The incorporation of pyridyl alcoholato ligands into Grubbs-type ruthenium catalysts has been shown to enhance their thermal stability and activity in olefin metathesis reactions.[1] The chelating nature of the ligand and the strong σ-donating character of the alcoholate contribute to the robustness of these catalysts.[3]

Table 1: Performance of Pyridyl Alcoholato-Modified Grubbs-type Catalysts in 1-Octene Metathesis

| Catalyst Precursor | Ligand | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Grubbs 1st Gen. | (2-Pyridyl)di(p-methoxyphenyl)methanol | 110 | 96 | 95 | [1] |

| Grubbs 1st Gen. | (2-Pyridyl)di(p-chlorophenyl)methanol | 80-110 | - | - | [1] |

Asymmetric Catalysis

Chiral pyridyl alcohols, often derived from the chiral pool, have proven to be highly effective ligands in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes.[4][8]

Diagram 2: Proposed Catalytic Cycle for Asymmetric Diethylzinc Addition

Caption: Catalytic cycle for enantioselective alkylation.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using Chiral Pyridyl Alcohol Ligands

| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Fructose-derived Pyridyl Alcohol | 10 | 95 | 98.1 | [8] |

| Camphor-derived Pyridyl Alcohol | 10 | 92 | 85.0 | [8] |

Oxidation Reactions

Transition metal complexes of pyridyl alcohols have been employed as catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons.[9][10] For instance, copper(II) complexes of pyridyl alcohols have been shown to catalyze the selective oxidation of n-octane.[9]

Protocol 3: Catalytic Oxidation of Benzyl Alcohol using a Pd(OAc)₂/Pyridine System

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

Benzyl alcohol

-

Toluene (solvent)

-

Molecular oxygen (O₂) or air

Procedure:

-

Catalyst Preparation (in situ): In a reaction vessel, dissolve Pd(OAc)₂ (1 mol%) and pyridine (4 mol%) in toluene.

-

Reaction Setup: Add benzyl alcohol (1.0 eq) to the catalyst solution.

-

Reaction Execution: Pressurize the vessel with O₂ (1 atm) or bubble air through the solution. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reaction mixture to room temperature. The product, benzaldehyde, can be isolated by standard work-up procedures, including filtration of the catalyst and removal of the solvent under reduced pressure, followed by purification if necessary.[11]

Conclusion and Future Outlook

Pyridyl alcohols represent a class of ligands with immense potential in transition metal catalysis. Their modular synthesis, versatile coordination modes, and tunable electronic and steric properties make them highly attractive for the development of novel and efficient catalysts. The applications highlighted in this guide, from olefin metathesis to asymmetric synthesis and oxidation reactions, underscore their broad utility. Future research in this area will likely focus on the design of more sophisticated pyridyl alcohol ligands for challenging transformations, the elucidation of detailed reaction mechanisms, and the application of these catalyst systems in industrial processes and the synthesis of complex molecules for drug discovery.

References

-

Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α ... - PMC. Available at: [Link]

-

Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis - MDPI. Available at: [Link]

-

Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Available at: [Link]

-

Pyridine Diols, α-Bipyridinyl Alcohols, and α,α'-Bipyridine Diols as Structure Motifs Towards Important Organic Molecules and Transition Metal Complexes - PubMed. Available at: [Link]

-

Pyridine Diols, α-Bipyridinyl Alcohols, and α,α'-Bipyridine Diols as Structure Motifs Towards Important Organic Molecules and Transition Metal Complexes | Bentham Science Publishers. Available at: [Link]

-

Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications - Diva-Portal.org. Available at: [Link]

-

Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. Available at: [Link]

-

Synthesis of indolyl‐pyridinyl‐alcohol ligands L1H–L4H - ResearchGate. Available at: [Link]

-

Pyridinyl alcohol compounds used as ligands in enantioselective additions. - ResearchGate. Available at: [Link]

-

Transition metal pyridine complexes - Wikipedia. Available at: [Link]

-

The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane - ResearchGate. Available at: [Link]

-

Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - Frontiers. Available at: [Link]

-

Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System | Organic Letters - ACS Publications. Available at: [Link]

Sources

- 1. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis | MDPI [mdpi.com]

- 4. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]

- 5. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

improving the yield of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol synthesis

Technical Support Center: Optimization of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol Synthesis

Introduction: The Synthetic Challenge

The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a critical step in the development of various agrochemicals and pharmaceutical intermediates (e.g., inhibitors requiring trifluoromethyl-pyridine motifs).[1] The electron-withdrawing nature of the trifluoromethyl (

This guide addresses the three most common yield-limiting factors:

-

Incomplete Conversion due to electronic deactivation or equilibrium issues.[1]

-

Product Loss during isolation (volatility and water solubility).[1]

-

Enantiomeric Excess (ee) Erosion in asymmetric synthesis.

Module 1: Route Selection & Decision Matrix

Before troubleshooting, ensure you are using the optimal pathway for your end goal (Racemic vs. Chiral).

Figure 1: Synthetic Decision Matrix. Method A and C are preferred due to the stability and commercial availability of the ketone precursor.

Module 2: The Reduction Pathway (Ketone to Alcohol)[1][3]

Primary Method: Sodium Borohydride (

Protocol Optimization

The

| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (The Science) |

| Solvent | Ethanol (EtOH) | Methanol (MeOH) | |

| Temperature | Room Temp ( | Lower temperature suppresses side reactions (e.g., attack on the pyridine ring) and minimizes volatility losses.[1] | |

| Stoichiometry | 1.0 equiv | 0.6 - 0.8 equiv | One mole of |

| Quench | Water | Aq.[1][3] | Acetone destroys excess hydride gently; |

Troubleshooting Guide: NaBH4 Reduction

Q1: My reaction stalled at 80% conversion. Adding more NaBH4 didn't help.

-

Diagnosis: Boron Complexation.[1] As the alcohol forms, it can complex with the boron species, effectively "caging" the remaining ketone or reducing agent.

-

Solution: Do not add solid

directly to a stalled gummy mixture.

Q2: I have low isolated yield despite 100% conversion by TLC.

-

Diagnosis: Water Solubility & Volatility.[1] The trifluoromethyl group adds lipophilicity, but the pyridine-nitrogen and hydroxyl group creates significant water solubility, especially at acidic pH (protonated pyridine).

-

Solution:

-

pH Control: Ensure the aqueous layer is adjusted to pH 7-8 during extraction. If too acidic (pH < 4), the product stays in water as the pyridinium salt.

-

Salting Out: Saturate the aqueous layer with

before extraction with Ethyl Acetate (EtOAc).[1] -

Evaporation: The product (MW ~191) is volatile.[1] Do not leave on the high-vacuum manifold overnight. Remove solvent at

and stop immediately when mass is constant.

-

Module 3: Asymmetric Synthesis (Chiral Target)

Method: Noyori Asymmetric Transfer Hydrogenation (ATH).[1]

Catalyst:

Critical Control Points

The electron-deficient nature of the pyridine ring affects the binding affinity to the Ruthenium center.

1. Hydrogen Source Selection:

-

Isopropanol (IPA): The reaction is reversible.[1] High conversion requires dilute conditions, which lowers throughput.

-

Formic Acid / Triethylamine (5:2 azeotrope): The reaction is irreversible (releases

).[1]-

Recommendation: Use

for yields >95% and higher ee.[1]

-

2. Catalyst Poisoning:

-

Pyridine nitrogens can coordinate to the Ruthenium, displacing the ligand or substrate.

-

Fix: Run the reaction under slightly acidic conditions (using the Formic acid system naturally handles this) or increase catalyst loading slightly (

instead of

Figure 2: Asymmetric Transfer Hydrogenation Workflow.[1][4] Note: CO2 gas evolution drives the reaction to completion.

Module 4: Stability & Storage (FAQ)

Q: Is the product sensitive to dehydration? A: Yes, but less so than electron-rich benzylic alcohols.

-

Mechanism: Dehydration would form 2-(1-vinyl)-6-(trifluoromethyl)pyridine.[1]

-

Risk Factor: High temperatures (

) in the presence of strong acids (e.g., -

Prevention: Avoid distilling at atmospheric pressure. Use Kugelrohr distillation or column chromatography.[1] Store the product in a refrigerator (

) under Argon.

Q: Can I use the Grignard route (Aldehyde + MeMgBr)? A: Yes, but proceed with caution.

-

Issue: The aldehyde is very reactive.[1] Addition of Grignard can lead to "double addition" or reduction of the aldehyde by the Grignard reagent (beta-hydride elimination) rather than addition.[1]

-

Fix: Add the Grignard reagent TO the aldehyde solution at

(inverse addition) to keep the aldehyde in excess initially? NO. -

Correction: Add the Aldehyde TO the Grignard ?

-

Standard: Add Grignard to Aldehyde: High local concentration of Grignard can cause side reactions.[1]

-

Best Practice: Add Aldehyde solution slowly TO the Grignard solution at

.[1] This ensures the nucleophile is always in excess relative to the specific droplet of aldehyde, driving the desired addition and preventing oligomerization.

-

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6][7] Accounts of Chemical Research, 30(2), 97–102.

-

Lutz, C. (2018).[1] Pyridine Alcohols and their Derivatives. In: Science of Synthesis Knowledge Updates. Thieme Chemistry. (Validates stability profiles of electron-deficient pyridine alcohols).

-

PubChem Compound Summary. (2023). 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.[1] National Center for Biotechnology Information.[1] [1]

-

Org. Synth. (2023).[1][3][8] Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. (Provides analogous workup procedures for trifluoromethyl-pyridines). [1]

Sources

- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. orgsyn.org [orgsyn.org]

- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. kanto.co.jp [kanto.co.jp]

- 7. kanto.co.jp [kanto.co.jp]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

identifying side reactions in the synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Identification and Mitigation of Side Reactions Target Molecule: 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1228631-54-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Landscape

The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol presents a unique challenge due to the electronic properties of the trifluoromethyl-substituted pyridine ring. The electron-withdrawing

This guide addresses the two primary synthetic routes:

-

Route A (Recommended): Hydride reduction of 2-acetyl-6-(trifluoromethyl)pyridine.

-

Route B (High Risk): Organometallic addition (Grignard/Lithium) to 6-(trifluoromethyl)picolinaldehyde.

Part 1: Diagnostic Decision Tree & Reaction Pathways

The following diagram maps the reaction pathways and identifies where specific impurities (Side Products A, B, and C) originate.

Figure 1: Synthetic pathways illustrating the origin of primary impurities. Note that the electron-deficient ring promotes Side Product B during Grignard addition.

Part 2: Troubleshooting Guides (Ticket-Based)

Ticket #401: "I see a new spot on TLC with higher Rf after workup."

Diagnosis: Elimination/Dehydration (Formation of Vinyl Species). Severity: Critical (Irreversible).

Technical Analysis:

The target alcohol is "pyridylic" (analogous to benzylic). The electron-withdrawing

Mitigation Protocol:

-

Quench Gently: Do not use HCl. Use Saturated

or a phosphate buffer (pH 7). -

Temperature Control: Keep rotary evaporator bath

. -

Storage: Store the product at

to prevent slow dehydration.

Ticket #402: "Grignard reaction yielded a complex mixture; NMR shows loss of aromaticity."

Diagnosis: Nucleophilic Attack on the Pyridine Ring (Dearomatization).[1] Severity: High.

Technical Analysis:

The

Mitigation Protocol:

-

Switch Reagents: Use Methyllithium (MeLi) at

. Lithium reagents favor 1,2-addition (carbonyl attack) over 1,4-addition due to the harder nature of the Li cation and lower temperatures. -

Additives: Use

(Luche conditions). The Lanthanide coordinates to the carbonyl oxygen, activating it specifically for 1,2-attack while suppressing ring reactivity. -

Recommended Route Change: Abandon Grignard; synthesize the ketone first and reduce it (Route A).

Ticket #403: "Product is Racemic, but I need the (S)-enantiomer."

Diagnosis: Lack of Stereocontrol in Standard Reduction. Severity: Operational (Requires method change).

Technical Analysis:

Standard

Solution: Asymmetric Transfer Hydrogenation (ATH)

Use a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) with Formic Acid/Triethylamine azeotrope. This typically yields

Part 3: Standardized Experimental Protocols

Protocol A: Robust Reduction of 2-acetyl-6-(trifluoromethyl)pyridine

Use this method for general synthesis (Racemic).

Reagents:

-

Substrate: 2-acetyl-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Reductant: Sodium Borohydride (

) (0.6 equiv - Note: 0.25 mol of -

Solvent: Methanol (MeOH) (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g (5.29 mmol) of ketone in 15 mL anhydrous MeOH. Cool to

in an ice bath. -

Addition: Add

(120 mg, 3.17 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT) for 1 hour. -

Monitoring: Check TLC (30% EtOAc/Hexane). Product is more polar than ketone.

-

Quench (CRITICAL): Add 5 mL Acetone to consume excess hydride. Stir 10 min. Then add 20 mL Saturated

. Do not use HCl. -

Extraction: Remove MeOH under reduced pressure (keep bath

). Extract aqueous residue with DCM ( -

Drying: Dry organics over

. Filter and concentrate.

Data Validation Table:

| Parameter | Expected Value | Failure Indicator |

| Appearance | Clear, colorless oil | Yellow/Brown oil (Polymerization/Vinyl) |

| 1H NMR (Vinyl) | None | Doublets at |

| 1H NMR (Methine) | Quartet at | Missing or shifted |

| Yield |

Protocol B: Asymmetric Synthesis (ATH)

Use this method for Chiral targets.

Catalyst Preparation:

Mix

Reaction:

-

Mix Ketone (1.0 equiv) and Catalyst (0.5 mol%) in

Formic Acid : Triethylamine azeotrope. -

Stir at

for 12-24 hours. -

Quench with water, extract with EtOAc.[2] Wash with sat.

to remove formic acid.

Part 4: FAQ - Frequently Asked Questions

Q: Can I use

Q: Is the

Q: Why is my product UV-active but not showing up in Mass Spec (ESI)?

A: Pyridines ionize well in ESI(+), but if the sample is very clean, the signal might be suppressed by high buffer salts. Conversely, if you formed the Pinacol dimer , the mass will be

References

-

General Reduction of Pyridyl Ketones

-

Asymmetric Transfer Hydrogenation (ATH)

-

Grignard Side Reactions on Pyridines

-

Dehydration of Pyridyl Alcohols

- Title: Friedel-Crafts reactions with N-heterocyclic alcohols. (Discusses reactivity of pyridyl alcohols in acid).

- Source: NSF Public Access Repository.

-

URL:[Link]

-

Target Molecule Data

Sources

- 1. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kanto.co.jp [kanto.co.jp]

- 3. m.youtube.com [m.youtube.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Trifluoromethylation for Pyridine Derivatives

Status: Operational Agent: Senior Application Scientist Ticket ID: CF3-PYR-OPT-2024

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for trifluoromethylation. If you are here, you are likely facing the "Pyridine Problem." Unlike benzene, the pyridine ring is electron-deficient, making it resistant to electrophilic attack. Simultaneously, the basic nitrogen atom is a potent ligand that poisons transition-metal catalysts (Pd, Cu) used in cross-coupling.

This guide moves beyond standard textbook procedures to address the specific failure modes of introducing a

Module 1: Innate Radical C-H Functionalization (Minisci-Type)

Best for: Late-stage functionalization of unfunctionalized pyridines. Key Reference: Baran et al., PNAS 2011 [1]; Langlois et al., Tet. Lett. 1991 [2].[1][2]

The Protocol: Langlois Reagent System

This method utilizes sodium trifluoromethanesulfinate (

Standard Operating Procedure (SOP):

-

Solvent System: Dissolve pyridine substrate (1 equiv) in a biphasic mixture of

(2.5:1). -

Reagent Addition: Add

(3 equiv). -

Initiator: Cool to 0°C. Add tert-butyl hydroperoxide (TBHP, 70% aq., 3–5 equiv) dropwise.

-

Reaction: Stir vigorously at ambient temperature for 12–24 hours.

Troubleshooting & Optimization

| Symptom | Root Cause | Technical Solution |

| Low Conversion | Poor radical generation or phase transfer issues. | Switch Reagent: Use Zinc bis(trifluoromethanesulfinate) ( |

| Wrong Regioisomer | Electronic mismatch. Nucleophilic | Control pH: Add TFA (1–2 equiv) to fully protonate the pyridine, lowering the LUMO and directing the radical to the most electron-deficient positions (C2/C4). |

| Polysubstitution | Product is more electron-deficient than starting material. | Stop Early: Monitor via LCMS. Stop reaction at 60–70% conversion to prevent bis-trifluoromethylation. |

Mechanism Visualization

Figure 1: Mechanism of Minisci-type trifluoromethylation showing the critical protonation step for regiocontrol.

Module 2: Metal-Mediated Cross-Coupling

Best for: Converting Halopyridines (Cl, Br, I) to

The Protocol: Copper-Mediated (Ruppert-Prakash)

Direct cross-coupling often fails due to the stability of the

Standard Operating Procedure (SOP):

-

Reagents: Mix aryl iodide (1 equiv),

(1.2 equiv), and -

Source: Add

-

Temperature: Heat to 80–100°C in a sealed tube.

Troubleshooting & Optimization

| Symptom | Root Cause | Technical Solution |

| Stalled Reaction | Catalyst Poisoning. Pyridine nitrogen binds Cu, preventing transmetallation. | Ligand Exchange: Use bulky ligands like 1,10-phenanthroline to outcompete the pyridine nitrogen. Alternatively, use pre-ligated species like |

| Protodefluorination | Hydrolysis of | Drying Protocol: |

| H-Pyridine Formation | Reduction of Ar-I instead of substitution. | Source Check: This often comes from solvent impurities acting as H-donors. Switch to high-grade anhydrous NMP. |

Module 3: Photoredox Catalysis

Best for: Mild conditions, broad scope, orthogonal selectivity.[3] Key Reference: Nagib & MacMillan, Nature 2011 [6].[2][4]

The Protocol: Triflyl Chloride System

Uses visible light to generate

Standard Operating Procedure (SOP):

-

Catalyst:

(1 mol%).[5] -

Reagent:

(2 equiv) as the -

Base:

(2 equiv). -

Light Source: Blue LEDs (approx. 450 nm).

-

Solvent: Acetonitrile or Acetone.

Troubleshooting & Optimization

| Symptom | Root Cause | Technical Solution |

| Reaction Stops at 50% | Light attenuation (Beer-Lambert Law). Precipitates block light penetration. | Flow Chemistry: Switch from batch to a flow reactor (PFA tubing wrapped around light source) to maximize surface-area-to-volume ratio. |

| Source Decomposition | Alternative Source: Use Trifluoroacetic Anhydride (TFAA) with Pyridine N-oxide as a redox trigger, as described by the Beatniu group [7]. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal trifluoromethylation methodology based on substrate availability.

FAQ: Common Experimental Pitfalls

Q: I have full conversion by TLC, but after rotary evaporation, my yield is <10%. Where did it go? A: Trifluoromethylpyridines are notoriously volatile. The addition of fluorine increases volatility compared to the parent heterocycle.

-

Fix: Do not use a high-vacuum pump. Carefully remove solvent at

and

Q: Can I use the Ruppert-Prakash reagent (

Q: Why is my photoredox reaction yielding a complex mixture of isomers? A: Radical species are highly reactive. While they have electrophilic character, they lack the strict directing group logic of Pd-catalysis.

-

Fix: Block the most reactive sites (C2/C6) with removable groups (e.g., Cl or Br) if you need C3/C5 functionalization, or rely on the inherent electronic bias of the substrate (protonation favors C2/C4 attack).

References

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[6] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[6][7] Link[1]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.[2] Link

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. Link

-

Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681. Link

-

Grushin, V. V. (2014). The organometallic fluorine chemistry of palladium and copper. Chemical Reviews, 114(24), 12959-13035. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.[2] Link[2][8]

-

Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015). A scalable, radical-mediated approach to trifluoromethylation.[2][6] Nature Communications, 6, 7919. Link

Sources

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

stability issues of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol in acidic or basic media

Critical Stability Overview

Executive Summary: 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol is a functionalized pyridyl alcohol often used as a chiral building block.[1] Its stability profile is governed by two competing electronic factors:

-

The Pyridylic Alcohol Motif (Position 2): Structurally analogous to a benzylic alcohol, this position is sensitive to acid-catalyzed dehydration and racemization.

-

The Trifluoromethyl Group (Position 6): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (hydrolysis) under forcing basic conditions.[1]

| Media Condition | Stability Rating | Primary Degradation Pathway | Critical Thresholds |

| Acidic (Mild) | Moderate | Racemization (if chiral) | pH < 4 |

| Acidic (Strong/Hot) | Low | Dehydration to Vinylpyridine | pH < 1, T > 40°C |

| Basic (Mild) | High | Stable (Deprotonation only) | pH 8–12 |

| Basic (Strong/Hot) | Low | pH > 13, T > 80°C |

Troubleshooting: Acidic Media

Common Issues: Loss of Enantiomeric Excess (ee%), Formation of Non-Polar Impurities.

Mechanism: The Dehydration Cascade

In acidic media, the pyridine nitrogen is protonated first (

-

Protonation:

-

Carbocation Formation: Loss of water generates a carbocation at the pyridylic position. While the electron-deficient pyridine ring (due to

) destabilizes this cation compared to a standard benzyl cation, resonance with the ring still allows it to form.[1] -

Fate of Cation:

-

Racemization: Re-attack by water from the opposite face (loss of optical purity).

-

Elimination (E1): Loss of a

-proton to form 2-(1-vinyl-6-(trifluoromethyl)pyridine) .[1]

-

Diagnostic Decision Tree (Acidic Issues)

Figure 1: Troubleshooting workflow for acidic degradation. High RT impurities usually indicate dehydration.[1]

FAQ: Acidic Conditions

Q: Can I use HCl to remove a Boc protecting group on a different part of the molecule? A: Proceed with caution. While the pyridine ring is stable, the alcohol is at risk.

-

Risk:[1][2] High.[1][3][4] Concentrated HCl induces dehydration.[1]

-

Solution: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C. TFA is less likely to drive the dehydration to completion compared to mineral acids like HCl or

. Monitor strictly by TLC/LCMS.

Q: My chiral HPLC shows a split peak after working up with 1N HCl. Why? A: You have induced racemization.[1] The pyridylic carbocation intermediate is planar; water attacks from either side.

-

Fix: Avoid acidic aqueous workups.[1] Quench reactions with saturated

(mildly acidic) or phosphate buffer (pH 7) instead of strong acid.

Troubleshooting: Basic Media

Common Issues: Hydrolysis of the Trifluoromethyl Group, Nucleophilic Aromatic Substitution (

Mechanism: Nucleophilic Vulnerability

The

-

Deprotonation: The hydroxyl proton is removed first (

). This alkoxide is generally stable.[1] -

Hydrolysis (

): Under forcing conditions (e.g., 150°C, strong alkali), the -

: Strong nucleophiles (like methoxide) can displace the

Protocol: Base Handling

| Parameter | Recommendation | Rationale |

| Reagent Choice | Weak/Non-nucleophilic bases prevent ring attack.[1] | |

| Avoid | NaOH, KOH, NaOMe (at reflux) | Strong hydroxide/alkoxide at high T attacks |

| Temperature |

FAQ: Basic Conditions

Q: I see a very polar peak (low retention time) after refluxing in NaOH. A: You have likely hydrolyzed the trifluoromethyl group to 6-(1-hydroxyethyl)picolinic acid.

-

Verification: Check LCMS for a mass shift of

Da (Net change:

Q: Can I perform a Williamson Ether Synthesis (NaH + Alkyl Halide)? A: Yes. The alkoxide formed by NaH is stable.

-

Tip: Use dry THF or DMF at 0°C to RT.[1][5] Avoid heating >60°C to prevent any risk of E2 elimination or ring attack.

Analytical Protocols

Standard Purity Check (HPLC/UPLC):

-

Column: C18 (e.g., Waters BEH C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Note: Use Formic acid, not TFA, to minimize on-column degradation.

-

Detection: UV 254 nm (Pyridine ring absorption).[1]

Degradant Markers:

-

Vinyl Impurity: Elutes later than the parent (more lipophilic). Characteristic UV shift due to conjugation of vinyl group with pyridine.

-

Carboxylic Acid Impurity: Elutes earlier (solvent front).[1]

References

-

Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1.[1] (Demonstrates that hydrolysis of 6-

pyridine derivatives requires forcing conditions: >140°C with NaOH). -

Acid Catalyzed Dehydration of Alcohols. Chemistry Steps. (General mechanism for E1/E2 elimination in benzylic-type alcohols).

-

Nucleophilic Activation of Pyridine Rings. Organic Letters, 2022.[6] (Discusses the reactivity of trifluoromethyl pyridines toward nucleophiles). [1]

Sources

Technical Support Center: Enhancing Enantiomeric Purity of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working on the stereoselective synthesis and purification of 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol. This chiral alcohol is a key building block, and achieving high enantiomeric excess (e.e.) is often critical for its application in pharmaceuticals and agrochemicals.

This guide is structured as a series of questions and answers to directly address the common challenges encountered during synthesis and purification. We will delve into the root causes of suboptimal enantioselectivity and provide actionable, field-proven strategies for improvement.

Section 1: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

The most efficient path to high enantiopurity is to optimize the initial asymmetric synthesis, typically the asymmetric reduction of the prochiral ketone, 2-acetyl-6-(trifluoromethyl)pyridine.

Q1: My asymmetric reduction is yielding low and inconsistent enantiomeric excess. What are the first steps in troubleshooting?

A1: Low or variable enantiomeric excess is a frequent challenge in asymmetric catalysis. A systematic approach is crucial to pinpoint the root cause without wasting valuable time and resources.[1] We recommend a three-pillar investigation: validating your analytical method, scrutinizing your reagents and catalyst, and finally, evaluating the reaction conditions.

The following workflow provides a logical diagnostic path.

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Q2: My analytical method seems fine. How deeply do I need to investigate my reagents and catalyst?

A2: This is the most critical step after analytical validation. The success of an asymmetric reaction is exquisitely sensitive to the purity of its components.[2]

-

Substrate Purity: The starting ketone, 2-acetyl-6-(trifluoromethyl)pyridine, can contain impurities from its synthesis that act as catalyst poisons. Residual acids, bases, or metal contaminants can neutralize or deactivate the catalyst. It is best practice to purify the substrate by distillation, recrystallization, or column chromatography before use.

-

Catalyst Quality: Asymmetric catalysts, whether they are organocatalysts or metal-ligand complexes, can degrade over time due to air, moisture, or light exposure.[3] Always use a freshly opened bottle or a well-stored catalyst. If you synthesized the catalyst or ligand yourself, ensure it has been fully characterized (NMR, elemental analysis) and that its purity is high. A common issue is the use of a "generic" catalyst that is not optimized for your specific substrate.[3] Small changes in the substrate can dramatically alter the results.[3]

-

Solvent and Additives: Use only anhydrous, degassed solvents of the highest purity. Trace amounts of water can hydrolyze catalysts or reagents, while dissolved oxygen can lead to oxidative degradation. Peroxides in ether-based solvents are particularly detrimental. Additives, if used, must also be of the highest purity.

Q3: I've confirmed my reagents are pure, but my e.e. is still suboptimal. How do I optimize the reaction conditions?

A3: Reaction parameters create the specific chiral environment for the stereodetermining step. Fine-tuning these is essential.

-

Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by accentuating the small energy difference between the diastereomeric transition states. However, this also slows the reaction rate. A temperature screen (e.g., from -20 °C to 40 °C) is highly recommended.

-

Concentration & Catalyst Loading: The concentrations of the substrate and catalyst can influence the formation of catalyst aggregates or dimers, which may have different (and often lower) selectivity.[1] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

-

Hydrogen Pressure (for Asymmetric Hydrogenation): In catalytic hydrogenations, pressure can affect both reaction rate and enantioselectivity. The optimal pressure is system-dependent and should be determined experimentally.

| Parameter | Typical Range | Rationale for Optimization |

| Temperature | -20 °C to 40 °C | Lower temperatures often increase ΔΔG‡, leading to higher e.e., but decrease reaction rate. |

| Catalyst Loading | 0.01 mol% to 5 mol% | Avoids formation of less selective catalyst aggregates and balances cost with efficiency.[1] |

| Substrate Conc. | 0.05 M to 1.0 M | Can influence reaction order and catalyst aggregation state. |

| H₂ Pressure | 1 atm to 100 atm | Affects rate and can influence the dominant catalytic cycle or resting state. |

Table 1: Key Reaction Parameters for Optimization of Asymmetric Reduction.

Section 2: Methods for Enhancing Enantiomeric Excess Post-Synthesis

If optimizing the initial asymmetric reaction does not yield the desired e.e., or if you are starting with a racemic mixture, several methods can be employed to enhance the enantiomeric purity of your 1-(6-(trifluoromethyl)pyridin-2-yl)ethanol.

Sources

overcoming poor reactivity of 2-pyridyl boron reagents in cross-coupling

Topic: Overcoming Poor Reactivity & Instability of 2-Pyridyl Boron Reagents

Introduction: The "2-Pyridyl Problem"

Welcome to the technical support hub for heteroaryl cross-coupling. If you are here, you are likely experiencing low yields (<20%), complete starting material recovery, or significant amounts of protodeboronated byproduct (pyridine) when attempting to couple 2-pyridyl boron reagents.

This is not user error; it is a fundamental chemical challenge known as the "2-Pyridyl Problem."

The 2-pyridyl boron bond is uniquely unstable compared to its 3- and 4-pyridyl isomers. The basic nitrogen atom proximal to the boron center facilitates rapid protodeboronation (hydrolysis of the C–B bond) under the very basic conditions required for Suzuki-Miyaura coupling. This decomposition often occurs faster than the catalytic turnover.

This guide provides field-proven protocols to outcompete decomposition using Slow-Release Strategies (MIDA) and High-Activity Catalyst Systems (Buchwald Precatalysts).

Module 1: Diagnostic & Troubleshooting

Before changing your entire route, confirm that 2-pyridyl instability is your root cause.

Diagnostic Flowchart

Caption: Diagnostic logic to distinguish between reagent decomposition (protodeboronation) and catalyst inactivity.

Module 2: The Mechanism of Failure

FAQ: Why does my 2-pyridyl boronic acid decompose?

Unlike phenyl or 3-pyridyl boronic acids, the 2-pyridyl isomer forms a transient zwitterionic intermediate .[1] The basic nitrogen atom coordinates with the boron center or facilitates proton transfer from water/solvent, cleaving the C–B bond and replacing it with a C–H bond.[2]

The Kinetic Trap: In a standard Suzuki reaction, two rates compete:

- (Transmetallation): The productive step where Boron transfers the pyridine ring to Palladium.

- (Protodeboronation): The destructive step where Boron hydrolyzes.

For 2-pyridyls,

Module 3: The "Gold Standard" Protocol (MIDA Boronates)

The most robust solution is the Slow-Release Strategy developed by the Burke Lab. Instead of using a free boronic acid, you use a MIDA (N-methyliminodiacetic acid) boronate .[3][4][5][6]

-

Why it works: The MIDA ligand locks the boron in an

hybridization.[6] It cannot hydrolyze in this state. Under mild basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a low concentration.[3][4] This keeps the standing concentration of the unstable species low, preventing "auto-catalytic" decomposition while supplying enough for the catalyst.

Protocol A: 2-Pyridyl MIDA Coupling (Burke Conditions)

Best for: Complex substrates, scale-up, and when high reliability is needed.

Reagents:

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv)

-

Nucleophile: 2-Pyridyl MIDA Boronate (1.2 – 1.5 equiv)

-

Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)

-

Promoter: Cu(OAc)2 (0.5 equiv) — CRITICAL ADDITIVE

-

Base: K3PO4 (5.0 equiv)

-

Solvent: DMF / Isopropanol (4:1 ratio)

-

Temp: 100 °C

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide, 2-Pyridyl MIDA boronate, Pd2(dba)3, XPhos, and Cu(OAc)2.

-

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Prep: In a separate vial, prepare a mixture of anhydrous DMF and Isopropanol (4:1). Degas this solvent stream by sparging with Argon for 10 minutes.

-

Addition: Add the solvent mixture to the solids via syringe.

-

Base Addition: Add the K3PO4 (can be added as a solid in step 1 or as a degassed aqueous solution if strictly necessary, but solid/anhydrous is preferred here to control water). Note: The Burke protocol often uses slow hydrolysis, but for 2-pyridyls, the Cu(OAc)2 is the key accelerator.

-

Reaction: Heat to 100 °C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Copper, then brine. Dry and concentrate.